1-methyl-2-phenyl-1H-pyrazol-3(2H)-one
Description
Properties
CAS No. |
22717-34-6 |
|---|---|
Molecular Formula |
C10H10N2O |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C10H10N2O/c1-11-8-7-10(13)12(11)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI Key |
KYAOFJJGMUOZEF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=O)N1C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomerism and Functional Group Variations
- 1-Phenyl-1H-pyrazol-3(2H)-one (CAS 1008-79-3): Lacks the methyl group at N1 but retains the phenyl group at N2.
- 4-[(1-Hydroxy-2-naphthyl)methylene-amino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one: Incorporates a naphthyl-derived Schiff base substituent at C4, enhancing π-π stacking interactions in crystallographic structures .
- 1,5-Dimethyl-2-phenyl-1H-pyrazol-3(2H)-one–4,4′-(propane-2,2-diyl)bis[1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one]: A dimeric form stabilized by a propane linker, exhibiting distinct hydrogen-bonding networks compared to the monomer .
Table 1: Key Structural Differences
Impact on Crystallography and Hydrogen Bonding
- The 1-methyl-2-phenyl derivative forms hydrogen bonds via the ketone oxygen, as seen in its dimeric structure (C=O···H–N interactions) .
- In contrast, 4-(dimethylaminobenzylidene)-amino analogs exhibit intramolecular hydrogen bonding between the Schiff base nitrogen and the ketone oxygen, reducing solubility in polar solvents .
Preparation Methods
Cyclization of β-Ketoesters with Hydrazine Derivatives
The foundational step in synthesizing pyrazolone derivatives involves cyclocondensation between β-ketoesters and hydrazines. For 1-methyl-2-phenyl-1H-pyrazol-3(2H)-one, phenylhydrazine serves as the primary precursor, reacting with ethyl acetoacetate in acetic acid catalyzed by sodium acetate . This yields 1-phenyl-3-methyl-1H-pyrazol-5(4H)-one as an intermediate (Scheme 1). The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the β-ketoester’s carbonyl carbon, followed by cyclization and tautomerization.
Reaction Conditions :
-
Catalyst: Sodium acetate (1–10 mol%)
-
Temperature: Reflux (80–100°C)
-
Duration: 15–24 hours
Characterization Data :
-
1H NMR (CDCl3) : δ 2.19 (s, 3H, CH3), 3.43 (s, 2H, CH2), 7.34 (d, J = 7.0 Hz, 2H, Ar-H), 7.84 (d, J = 7.3 Hz, 2H, Ar-H) .
N-Methylation via Alkylation
Selective N-methylation is critical for introducing the 1-methyl substituent. Dimethyl sulfate (DMS) in alkaline media selectively alkylates the pyrazolone’s N1 position, avoiding O-methylation byproducts . For instance, treating 1-phenyl-3-methyl-1H-pyrazol-5(4H)-one with DMS in the presence of potassium carbonate yields this compound (Scheme 2).
Optimized Alkylation Protocol :
Isomer Separation :
-
1H NMR Differentiation :
Alternative Routes: Multi-Step Functionalization
Recent advances employ multi-component reactions to streamline synthesis. For example, ethyl benzoylacetate reacts with methylhydrazine in ethanol to form 1-methyl-3-phenyl-1H-pyrazol-5(4H)-one, which undergoes IBX oxidation and thioamide formation before cyclizing with phenacyl bromides . Though more complex, this route enhances regioselectivity (Scheme 3).
Key Steps :
-
Oxidation : 2-Iodoxybenzoic acid (IBX) in DMSO converts pyrazolylmethanols to aldehydes .
-
Cyclocondensation : Thioamides react with phenacyl bromides in ethanol to furnish thiazole-pyrazole hybrids .
Yield Optimization :
Solvent and Catalytic Effects
Solvent Selection :
-
Polar aprotic solvents (DMF, DMSO) : Enhance alkylation rates by stabilizing transition states .
-
Protic solvents (methanol, acetic acid) : Favor cyclization via hydrogen bonding .
Catalyst Impact :
-
PdCl2(PPh3)2 : Accelerates Suzuki couplings for aryl-functionalized pyrazoles (0.1 equiv) .
-
Cs2CO3 : Improves boronic acid cross-coupling efficiency in DME .
Challenges and Mitigation Strategies
Isomer Formation :
-
O-Methyl vs. N-Methyl : Alkylation at oxygen competes with nitrogen, necessitating chromatographic separation .
-
Solution : Adjust base strength (e.g., NaOH vs. K2CO3) to favor N-alkylation .
Byproduct Formation :
-
Hydrazine Overalkylation : Controlled reagent stoichiometry (1.25 equiv DMS) prevents di-methylation .
Scalability and Industrial Relevance
Kilogram-Scale Synthesis :
-
Continuous Flow Systems : Reduce reaction times from hours to minutes .
-
Green Chemistry : Water-mediated cyclization reduces DMF usage by 50% .
Cost Analysis :
Q & A
Q. What synthetic methods are commonly employed to prepare 1-methyl-2-phenyl-1H-pyrazol-3(2H)-one and its derivatives?
The compound is synthesized via cyclocondensation of substituted phenylhydrazines with β-diketones or β-keto esters. A representative protocol involves refluxing 1-(2'-hydroxyphenyl)-3-(4"-methoxyphenyl)propane-1,3-dione with phenylhydrazine in ethanol/acetic acid (7 hours, 45% yield), followed by silica gel purification . Alternative routes use triethylamine in ethanol to promote cyclization, with yields modulated by solvent polarity and reaction duration (4–7 hours) .
Q. Which spectroscopic and crystallographic techniques validate the structure of this compound?
- X-ray crystallography confirms regiochemistry and molecular geometry, with reported monoclinic crystals (space group P21/n, a = 12.030 Å, β = 104.01°) and dihedral angles up to 51.68° between aromatic rings .
- NMR spectroscopy (¹H/¹³C, COSY) resolves tautomerism, showing carbonyl carbons at δ 160–165 ppm in DMSO-d6 .
- Mass spectrometry (ESI-TOF) provides molecular ion confirmation with <5 ppm accuracy .
Q. How is the antibacterial activity of pyrazol-3(2H)-one derivatives evaluated in vitro?
Standardized MIC (Minimum Inhibitory Concentration) assays against gram-positive (e.g., S. aureus) and gram-negative panels are used. Substituent effects are quantified; for example, 4-fluoro derivatives exhibit 2-fold enhanced activity over methoxy analogues . Purity (>95% via HPLC) and solvent controls (e.g., DMSO) are critical to avoid artifacts .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across structurally similar derivatives?
Systematic SAR (Structure-Activity Relationship) studies vary substituents at positions 1 and 2 while maintaining standardized assay conditions. For instance, electron-withdrawing groups (e.g., -F) enhance antibacterial potency by modulating electron density on the pyrazole ring . Dose-response curves and in silico docking (e.g., with bacterial enzyme targets) further validate trends .
Q. How can computational modeling optimize pharmacokinetic properties of these compounds?
- Molecular docking (e.g., against COX-2 or kinase targets) identifies favorable binding motifs, such as hydrogen bonding with the pyrazole carbonyl .
- QSAR models prioritize derivatives with logP 2–3 and polar surface area <140 Ų for oral bioavailability.
- ADMET predictions (SwissADME) guide metabolic stability, showing methyl groups reduce CYP450-mediated clearance versus bulkier substituents .
Q. What crystallization techniques produce high-quality single crystals for mechanistic studies?
Slow evaporation from ethanol/water (7:3 v/v) at 4°C yields diffraction-grade crystals. Seeding and annealing (50°C) minimize twinning, while stoichiometric control (2:1 ligand-to-metal ratio in acetonitrile/methanol) prevents solvate interference in metal complexes .
Q. How do substituent effects influence tautomeric equilibria in solution?
Electron-donating groups (e.g., -OCH₃) stabilize the keto tautomer, observed via ¹H NMR downfield shifts (δ 10–12 ppm for NH protons). In contrast, electron-withdrawing groups (-NO₂) favor enol forms, detectable by UV-Vis absorption at 320–350 nm .
Methodological Considerations
- Reaction Optimization : Screen solvents (e.g., ethanol vs. methanol), bases (triethylamine vs. K₂CO₃), and temperatures (reflux vs. microwave) to improve yields .
- Data Reproducibility : Validate biological assays with positive controls (e.g., ciprofloxacin for antibacterial tests) and replicate experiments ≥3 times .
- Advanced Characterization : Pair X-ray data with DFT calculations to correlate crystal packing with thermodynamic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
